molecular formula C14H18N2O3S B2700894 N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428362-45-1

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2700894
CAS No.: 1428362-45-1
M. Wt: 294.37
InChI Key: SLMQIGFOWZIJSX-UHFFFAOYSA-N
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Description

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule featuring an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and drug discovery. The compound is characterized by a benzyl group and a cyclopropylsulfonyl moiety attached to the azetidine core. This specific structure suggests potential as a versatile building block or intermediate in organic synthesis and pharmaceutical research. Azetidine derivatives are recognized as privileged scaffolds in the design of bioactive molecules and have been extensively investigated for their application in developing therapeutic agents, including as inhibitors of various enzymes and protein-protein interactions . The incorporation of the sulfonyl group can influence the molecule's physicochemical properties and its ability to interact with biological targets. This product is intended for research and development purposes, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the exploration of new chemical space for novel therapeutics. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-1-cyclopropylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(15-8-11-4-2-1-3-5-11)12-9-16(10-12)20(18,19)13-6-7-13/h1-5,12-13H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMQIGFOWZIJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide typically involves the preparation of azetidine intermediates followed by functionalization. One common synthetic route includes the activation of β-chloroalcohols to form azetidines . The reaction conditions often involve the use of triflates and cyanide ions in the presence of crown ethers to facilitate the formation of the azetidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include triflates, cyanide ions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can inhibit enzyme activity or modify biological pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Similarities :

  • Both compounds contain a benzamide moiety.
  • The tertiary alcohol group in ’s compound contrasts with the azetidine core in the target.

Functional Differences :

  • Directing Groups: ’s compound features an N,O-bidentate directing group for metal-catalyzed C–H functionalization . The target’s cyclopropylsulfonyl group may act as a monodentate directing group, though this remains speculative.
  • Synthetic Utility : The hydroxyl group in facilitates hydrogen bonding, whereas the target’s sulfonyl group may enhance electrophilicity.

Benzathine Benzylpenicillin ()

Structural Similarities :

  • Both incorporate benzyl groups, which improve lipophilicity and membrane permeability.

Functional Differences :

  • Core Architecture : Benzathine benzylpenicillin contains a bicyclic β-lactam ring critical for antibiotic activity, while the target’s azetidine lacks inherent antimicrobial functionality.
  • Stability : The strained azetidine in the target may confer greater metabolic resistance compared to the β-lactam ring, which is prone to enzymatic hydrolysis .

N-(4-Acetamido-3-nitrophenyl)acetamide ()

Structural Similarities :

  • Both compounds feature carboxamide groups.

Functional Differences :

  • The target’s cyclopropylsulfonyl group provides steric bulk, possibly reducing undesired metabolic oxidation.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Potential Applications Notable Features
N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide Azetidine Cyclopropylsulfonyl, N-benzyl Drug development (hypothetical) Strained ring enhances reactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Ev1) Benzamide Hydroxyl, tert-butyl Catalysis, C–H functionalization N,O-directing group
Benzathine benzylpenicillin (Ev3) β-lactam bicyclic Benzyl, carboxylic acid Antibiotics Hydrophobic benzyl stabilizes structure
N-(4-Acetamido-3-nitrophenyl)acetamide (Ev4) Acetamide Nitro, methanesulfonamide Synthetic intermediate Electron-withdrawing substituents

Research Findings and Hypotheses

  • Metabolic Stability : The cyclopropylsulfonyl group in the target compound may offer superior resistance to oxidative metabolism compared to simpler sulfonamides (e.g., ) due to steric hindrance.
  • Synthetic Challenges : Introducing the cyclopropylsulfonyl group may require specialized reagents or conditions, contrasting with the straightforward synthesis of ’s benzamide.

Biological Activity

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1428362-45-1
  • Molecular Formula : C12H15N2O2S

The compound features a four-membered azetidine ring, which is known for its strain and reactivity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The strained azetidine ring facilitates nucleophilic attacks, leading to ring-opening reactions that can inhibit enzyme activity or modify biological pathways. This mechanism positions the compound as a candidate for enzyme inhibition studies, particularly in the context of drug discovery.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits potential as a small-molecule inhibitor. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases, which play crucial roles in cell signaling and cancer progression.

Case Studies

  • Kinase Inhibition : A study focused on the compound's interaction with Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The results indicated that this azetidine derivative could effectively inhibit JAK activity, suggesting its potential therapeutic applications in treating conditions like rheumatoid arthritis and psoriasis .
  • Cancer Research : In another investigation, this compound was evaluated for its effects on cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, including leukemia and solid tumors, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeBiological ActivityRemarks
N-benzyl aziridineAziridineHigh reactivity but lower stabilityLess favorable for drug development
N-benzyl-2-methylaziridineAziridineDifferent polymerization behaviorShows varied biological activity
N-benzyl-1-(cyclopropylsulfonyl)azetidineAzetidineEffective enzyme inhibitorPromising candidate for drug development

The comparison highlights the advantages of the azetidine structure over aziridines, particularly in stability and versatility for further modifications.

Q & A

Q. What scalability challenges arise during gram-scale synthesis, and how are they mitigated?

  • Methodological Answer :
  • Sulfonylation Yield : Optimize stoichiometry (1.2 eq sulfonyl chloride) and reaction time (12–24h).
  • Purification : Replace column chromatography with recrystallization (ethyl acetate/hexane) for cost efficiency.
  • Quality Control : Implement in-line FTIR to monitor reaction progress and minimize batch variability .

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